molecular formula C31H38N8O13 B12379163 Abz-SDK(Dnp)P-OH

Abz-SDK(Dnp)P-OH

Cat. No.: B12379163
M. Wt: 730.7 g/mol
InChI Key: GMKYRHRAUUXWAX-ZJZGAYNASA-N
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Description

Abz-SDK(Dnp)P-OH is a fluorescence peptide that serves as a substrate for angiotensin I-converting enzyme (ACE). It contains a fluorescent donor-acceptor pair, o-aminobenzoic acid (Abz) and 2,4-dinitrophenyl (Dnp), which makes it useful in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abz-SDK(Dnp)P-OH involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The amino acids are coupled sequentially, starting from the C-terminal end to the N-terminal end. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Abz-SDK(Dnp)P-OH primarily undergoes hydrolysis when it interacts with angiotensin I-converting enzyme. The enzyme cleaves the peptide bond between the aspartic acid and lysine residues, separating the Abz and Dnp groups .

Common Reagents and Conditions

Major Products

The major products of the hydrolysis reaction are the separated Abz and Dnp groups, which can be detected using fluorescence spectroscopy .

Scientific Research Applications

Mechanism of Action

Abz-SDK(Dnp)P-OH exerts its effects by serving as a substrate for angiotensin I-converting enzyme. The enzyme cleaves the peptide bond between the aspartic acid and lysine residues, resulting in the separation of the Abz and Dnp groups. This cleavage event can be monitored using fluorescence spectroscopy, as the fluorescence of Abz is quenched by Dnp until they are separated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Abz-SDK(Dnp)P-OH is unique due to its specific peptide sequence, which makes it a suitable substrate for studying the activity of angiotensin I-converting enzyme. Its high purity and well-defined fluorescence properties make it a valuable tool in biochemical and medical research .

Properties

Molecular Formula

C31H38N8O13

Molecular Weight

730.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H38N8O13/c32-19-7-2-1-6-18(19)27(43)36-23(16-40)29(45)35-22(15-26(41)42)28(44)34-21(30(46)37-13-5-9-24(37)31(47)48)8-3-4-12-33-20-11-10-17(38(49)50)14-25(20)39(51)52/h1-2,6-7,10-11,14,21-24,33,40H,3-5,8-9,12-13,15-16,32H2,(H,34,44)(H,35,45)(H,36,43)(H,41,42)(H,47,48)/t21-,22-,23-,24-/m0/s1

InChI Key

GMKYRHRAUUXWAX-ZJZGAYNASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C3=CC=CC=C3N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3=CC=CC=C3N)C(=O)O

Origin of Product

United States

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